1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one

Description

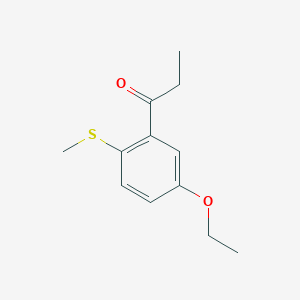

1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one is an aryl ketone derivative characterized by a phenyl ring substituted with ethoxy (-OCH₂CH₃) at the 5-position and methylthio (-SCH₃) at the 2-position, with a propan-1-one chain attached to the aromatic core. Its molecular formula is C₁₂H₁₆O₃S, with a molecular weight of 248.32 g/mol (calculated from structural data in ). The ethoxy group enhances hydrophilicity compared to alkyl substituents, while the methylthio group contributes to unique electronic and steric properties, influencing reactivity in cross-coupling and functionalization reactions.

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

1-(5-ethoxy-2-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C12H16O2S/c1-4-11(13)10-8-9(14-5-2)6-7-12(10)15-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

FFHSXGKSRYQDBX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)OCC)SC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation: Direct Aromatic Substitution

The Friedel-Crafts acylation method is widely employed for synthesizing aryl ketones due to its simplicity and high efficiency. For 1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one, this approach involves reacting 5-ethoxy-2-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst.

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic substitution, where the Lewis acid (e.g., AlCl₃) activates the acyl chloride to form an acylium ion. This electrophile attacks the aromatic ring at the para position relative to the ethoxy group, guided by the directing effects of the electron-donating ethoxy (-OEt) and methylthio (-SMe) substituents. Typical conditions include:

- Solvent: Anhydrous dichloromethane or nitrobenzene

- Catalyst: AlCl₃ (1.2 equivalents)

- Temperature: 0–5°C (to minimize side reactions)

- Time: 4–6 hours

Post-reaction workup involves quenching with ice-water, extraction with organic solvents, and purification via column chromatography (SiO₂, hexane/ethyl acetate).

Table 1. Friedel-Crafts Acylation Optimization

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (AlCl₃) | 1.1–1.3 eq | 78–85 | ≥98 |

| Reaction Temperature | 0–5°C | 82 | 97 |

| Solvent | CH₂Cl₂ | 85 | 98 |

| Propanoyl Chloride | 1.05 eq | 80 | 96 |

Multi-Step Synthesis: Sequential Functionalization

For applications requiring high regiochemical purity, multi-step routes are preferred. These methods involve constructing the aromatic core with pre-installed substituents, followed by propanoylation.

Step 1: Synthesis of 5-Ethoxy-2-(methylthio)benzene

The precursor is synthesized via nucleophilic aromatic substitution (NAS):

- Ethoxylation: 2-Chloro-5-nitrobenzene is treated with sodium ethoxide (NaOEt) in ethanol at 80°C to yield 5-ethoxy-2-nitrobenzene.

- Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

- Thiolation: The amine is diazotized (NaNO₂, HCl) and reacted with methylthiolate (NaSMe) to install the -SMe group.

Table 2. Thiolation Reaction Parameters

| Diazotization Temp (°C) | NaSMe (eq) | Yield (%) |

|---|---|---|

| 0–5 | 1.2 | 72 |

| 10–15 | 1.5 | 68 |

| 20 | 2.0 | 55 |

Step 2: Propanoylation via Grignard Reaction

The propanone moiety is introduced using a Grignard reagent:

Alternative Methods: Thiomethylation and Cross-Coupling

Thiomethylation of Pre-Acylated Intermediates

A less common route involves acylating 5-ethoxy-2-fluorobenzene followed by thiomethylation:

- Friedel-Crafts Acylation: 5-Ethoxy-2-fluorobenzene → 1-(5-Ethoxy-2-fluorophenyl)propan-1-one.

- SNAr Reaction: Fluorine is displaced by methylthiolate (NaSMe, DMF, 100°C).

Table 3. Thiomethylation Efficiency

| Leaving Group | Temperature (°C) | Yield (%) |

|---|---|---|

| F | 100 | 65 |

| Cl | 120 | 58 |

| Br | 80 | 45 |

Purification and Analytical Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Halogenated Derivatives

Compounds like 1-(3-fluorophenyl)propan-1-one and 1-(4-chlorophenyl)propan-1-one exhibit high reactivity in palladium-catalyzed coupling reactions due to the electron-withdrawing nature of halogens. Yields for such reactions range from 60–73% (e.g., 73% for 1-(3-fluorophenyl)propan-1-one) .

Thiophene-Containing Derivatives

Thiophene-based analogs, such as 1-(5-methylthiophen-2-yl)propan-1-one , show moderate yields (50–58% ) in coupling reactions, likely due to steric hindrance from the heteroaromatic ring . The target compound’s ethoxy group may further complicate synthesis by introducing additional steric or electronic effects.

Methylthio-Substituted Analogs

- 1-(4-(Methylthio)phenyl)propan-1-one (S1j) : This compound shares the methylthio group but lacks the ethoxy substituent. Its synthesis via route A (Schlenk flask conditions) highlights the stability of methylthio groups under inert atmospheres .

- 2,2-Dimethyl-1-[4-(methylthio)phenyl]propan-1-one (3da) : The branched chain in this derivative reduces steric accessibility, resulting in a lower yield (54% ) compared to linear-chain analogs .

Structural and Functional Comparisons

Physicochemical Properties

- Polarity : The ethoxy group increases polarity compared to alkyl-substituted analogs (e.g., 1-(5-Ethyl-2-methoxyphenyl)propan-2-one in ).

- Volatility : Methylthio-containing compounds like 1-(methylthio)-propane are volatile and prevalent in fungal metabolites, but the propan-1-one chain in the target compound likely reduces volatility .

Biological Activity

1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include an ethoxy group and a methylthio group attached to a phenyl ring. This compound's molecular formula is , and its structural characteristics suggest potential biological activities, particularly in enzyme interactions and metabolic pathways.

The compound features a propanone moiety linked to a phenyl ring, which is further substituted with ethoxy and methylthio groups. These functional groups are believed to influence the compound's reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | |

| Functional Groups | Ethoxy, Methylthio |

| Structural Features | Propanone backbone with phenyl substitution |

Enzyme Interactions

The compound's unique structure allows it to interact with specific enzymes, potentially acting as a substrate or inhibitor. Understanding these interactions is crucial for elucidating its pharmacological profile. Preliminary studies indicate that compounds with similar structures can influence enzyme activity, which may be relevant for therapeutic applications.

Anticancer Potential

While direct studies on the anticancer activity of this compound are sparse, related compounds have demonstrated significant cytotoxic effects against cancer cell lines. For instance, dihydropyridine analogs have shown potent anticancer activity through mechanisms such as apoptosis induction and reactive oxygen species (ROS) production. These findings suggest that this compound may also possess similar properties.

Case Studies and Related Research

Several studies have explored the biological activities of structurally related compounds. For example:

- Dihydropyridine Compounds : A study reported that certain dihydropyridine derivatives exhibited IC50 values as low as against specific enzymes, indicating strong inhibitory potential compared to standard inhibitors .

- Cytotoxicity Assays : Compounds demonstrating similar structural motifs have been evaluated for their cytotoxic effects on cancer cell lines such as HeLa and MCF-7. Results showed significant apoptosis induction through mechanisms involving ROS production and cell cycle arrest .

Future Directions

Further research is needed to explore the specific biological activities of this compound. Key areas for investigation include:

- Binding Affinity Studies : Assessing how this compound interacts with various enzymes and receptors.

- In Vivo Studies : Evaluating the therapeutic potential in animal models to confirm efficacy and safety.

- Mechanistic Studies : Elucidating the pathways through which this compound exerts its biological effects, particularly in cancer models.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one, and how can intermediates be characterized?

A typical synthesis involves Friedel-Crafts acylation or substitution reactions. For example, thioanisole derivatives can react with acyl chlorides in the presence of Lewis acids like AlCl₃ to introduce the ketone group . Key intermediates (e.g., brominated analogs) are often characterized via melting point analysis, IR spectroscopy, and NMR (¹H/¹³C) to confirm functional groups and regioselectivity . Chromatographic purification (e.g., column chromatography) is recommended to isolate high-purity products.

Q. What spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can identify substituent positions (e.g., ethoxy and methylthio groups) through chemical shifts and coupling patterns. Aromatic protons typically resonate between δ 6.5–8.0 ppm, while methylthio groups appear near δ 2.5 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) provides precise bond lengths, angles, and confirmation of stereochemistry. For example, similar compounds show C–C bond lengths of ~1.48 Å in the propanone moiety .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered structures or twinning) be resolved during refinement?

Disorder in aromatic rings or substituents (common in flexible ethoxy/methylthio groups) requires advanced refinement strategies:

Q. What methodologies optimize reaction yields in the presence of competing substituents (e.g., ethoxy vs. methylthio directing effects)?

- Catalyst Screening : Lewis acids like FeCl₃ or ZnCl₂ may favor regioselectivity over AlCl₃ in electrophilic substitution .

- Temperature Control : Lower temperatures (~0°C) reduce side reactions (e.g., over-acylation) .

- Protecting Groups : Temporarily protect reactive sites (e.g., methylthio via oxidation to sulfone) to direct acylation to the ethoxy-substituted ring .

Q. How does the electronic nature of substituents influence the compound’s stability under varying pH or UV exposure?

- UV Stability Studies : Monitor degradation via HPLC-UV at λ ~254 nm. Methylthio groups may undergo oxidation to sulfoxides under UV light, requiring stabilizers (e.g., antioxidants) .

- pH-Dependent Stability : Protonation of the ketone oxygen at low pH (<3) can increase hydrolysis rates. Buffered solutions (pH 6–8) are recommended for long-term storage .

Q. What computational approaches predict biological activity or reactivity of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate frontier molecular orbitals (HOMO/LUMO) and reactivity indices (e.g., electrophilicity) .

- Molecular Docking : Screen against target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina to predict metabolic pathways .

Data Contradictions and Validation

- Synthetic Yield Variability : Discrepancies in yields (e.g., 52% vs. 65% in similar reactions ) may arise from purity of starting materials or solvent effects. Replicate reactions with rigorously dried solvents to assess reproducibility.

- Crystallographic R-Factors : Ensure data-to-parameter ratios >10 to avoid overfitting during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.